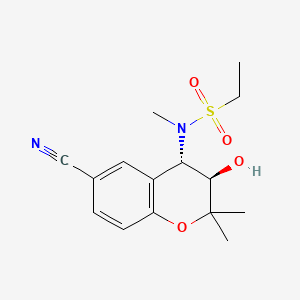
Paprotrain
Übersicht
Beschreibung
Paprotrain, also known as (alphaZ)-alpha-(3-Pyridinylmethylene)-1H-indole-3-acetonitrile, is a cell-permeable inhibitor of the kinesin MKLP-2. It inhibits the ATPase activity of MKLP-2 with an IC50 value of 1.35 μM and a Ki value of 3.36 μM. Additionally, it shows moderate inhibition activity on DYRK1A with an IC50 value of 5.5 μM .
Wissenschaftliche Forschungsanwendungen
Paprotrain has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of kinesin MKLP-2 and its effects on cellular processes.
Biology: Employed in cell cycle studies to investigate the role of MKLP-2 in mitosis and cytokinesis.
Medicine: Explored as a potential therapeutic agent for diseases involving abnormal cell division, such as cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting kinesin-related pathways
Wirkmechanismus
Paprotrain exerts its effects by inhibiting the ATPase activity of the kinesin MKLP-2. This inhibition disrupts the normal function of MKLP-2 in mitosis, leading to cell cycle arrest and failure of cytokinesis. The molecular targets of this compound include the ATP-binding site of MKLP-2, where it binds non-competitively to inhibit ATP hydrolysis .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Paprotrain is known to inhibit the ATPase activity of MKLP-2 . It interacts with MKLP-2 in a manner that is uncompetitive with ATP and non-competitive with microtubules . This interaction inhibits the ATPase and Aurora B activities of MKLP-2 , affecting the protein’s role in cell division .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In mouse oocytes, it has been observed to cause failure in polar body extrusion, a crucial process in oocyte maturation . In cancer cells, it has been associated with the induction of polyploidy and apoptosis . It also affects the relocation of the chromosomal passenger complex .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of MKLP-2. By inhibiting the ATPase activity of MKLP-2, it disrupts the protein’s role in cell division . This can lead to failures in cytokinesis, resulting in multinucleated cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in studies involving mouse oocytes, the initial failure of polar body extrusion caused by this compound could be rescued after removing the compound from the medium .
Transport and Distribution
This compound is a cell-permeable compound , suggesting that it can freely cross cell membranes to exert its effects
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Given its role as an inhibitor of MKLP-2, it is likely to be found wherever MKLP-2 is present within the cell. MKLP-2 has been observed to localize to the midzone of the spindle during anaphase and to the cleavage furrow and midbody during telophase in mitotic cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Paprotrain can be synthesized through a multi-step process involving the condensation of 3-pyridinecarboxaldehyde with indole-3-acetonitrile. The reaction typically involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Paprotrain undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced to form reduced analogs, which may have different biological activities.
Substitution: This compound can undergo substitution reactions, particularly at the pyridine ring, to form a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ispinesib (SB-715992): Another kinesin inhibitor targeting kinesin spindle protein (KSP).
Monastrol: A small molecule inhibitor of the kinesin Eg5.
GSK923295: A potent inhibitor of centromere-associated protein E (CENP-E).
Uniqueness
Paprotrain is unique in its specific inhibition of MKLP-2, whereas other similar compounds target different kinesins or related proteins. This specificity makes this compound a valuable tool for studying the unique roles of MKLP-2 in cell division and its potential as a therapeutic target .
Eigenschaften
IUPAC Name |
(Z)-2-(1H-indol-3-yl)-3-pyridin-3-ylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3/c17-9-13(8-12-4-3-7-18-10-12)15-11-19-16-6-2-1-5-14(15)16/h1-8,10-11,19H/b13-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYYQRZCCKBFBE-MDWZMJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=CC3=CN=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C(=C/C3=CN=CC=C3)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(S)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid](/img/structure/B1662272.png)







